molecular formula C10H11N3O2 B1608929 5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine CAS No. 90840-51-0

5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine

Cat. No. B1608929
CAS RN: 90840-51-0
M. Wt: 205.21 g/mol
InChI Key: MMYOEVKGOLHINN-UHFFFAOYSA-N
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Description

“5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine” is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.213 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds often involves the use of a heterocyclic moiety, and the motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives . A new bidentate ligand was prepared by the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid .


Molecular Structure Analysis

The molecular structure of “5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine” consists of a 1,3,4-oxadiazole ring attached to a phenyl ring with an ethoxy group at the 4-position . The phenyl ring is inclined to the planar oxadiazole ring .


Chemical Reactions Analysis

The 1,3,4-oxadiazole scaffold, which is part of the “5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine” structure, is known to possess a wide variety of biological activities . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .

Scientific Research Applications

Tuberculostatic Activity

Research on 1,3,4-oxadiazole derivatives has shown potential in the field of anti-tuberculosis therapy. For instance, certain derivatives have been synthesized and tested for their tuberculostatic activity, revealing minimum inhibiting concentrations within a specific range, which indicates their potential as anti-tubercular agents (Foks et al., 2004).

Anticancer Evaluation

A series of 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated for their anticancer activity against various human cancer cell lines, demonstrating good to moderate efficacy. This highlights the potential of these compounds in developing new anticancer drugs (Yakantham et al., 2019).

Photoluminescent Properties

1,3,4-Oxadiazole derivatives have also found applications in materials science due to their photoluminescent properties. These compounds have been synthesized and characterized, displaying potential for use in electroluminescent devices and as fluorescent materials, which could have implications for the development of new types of organic light-emitting diodes (OLEDs) and other photonic devices (Han et al., 2010).

Antimicrobial Activity

Moreover, novel 1,3,4-oxadiazole compounds have been synthesized and evaluated for their antimicrobial properties, showing potent to weak activity against a variety of microbial strains. This suggests their potential as a basis for developing new antimicrobial agents (Gaonkar et al., 2006).

Corrosion Inhibition

In the field of materials chemistry, 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties for mild steel in acidic environments. These compounds have demonstrated significant inhibition efficiency, suggesting their utility in protecting metals from corrosion, which is vital for industrial applications (Ammal et al., 2018).

Future Directions

The 1,3,4-oxadiazole scaffold, which is part of the “5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine” structure, is being extensively researched for its potential in the development of new drugs, particularly for cancer treatment . Future directions may involve further exploration of the 1,3,4-oxadiazole scaffold’s potential in drug development, with a focus on structural modifications to enhance cytotoxicity towards malignant cells .

properties

IUPAC Name

5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYOEVKGOLHINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368295
Record name 5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

90840-51-0
Record name 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90840-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine
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Reactant of Route 6
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